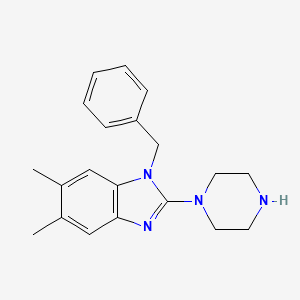
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the fourth position, a piperidinomethyl group at the third position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with piperidine and formaldehyde under basic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is subsequently cyclized to form the desired benzopyran derivative.
-
Condensation Reaction
Reactants: 4-hydroxycoumarin, piperidine, formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Intermediate: Mannich base
-
Cyclization
Conditions: Heating under reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the Mannich base intermediate, followed by cyclization and purification. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic medium
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Substituted benzopyran derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(morpholinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(pyrrolidinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(azetidinomethyl)-2H-1-benzopyran-2-one
Uniqueness
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is unique due to the presence of the piperidinomethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced stability and bioavailability, making it a promising candidate for further development in therapeutic applications.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-amino-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H18N2O2/c16-14-11-6-2-3-7-13(11)19-15(18)12(14)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10,16H2 |
InChI Key |
IWNUVOZPGFTFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
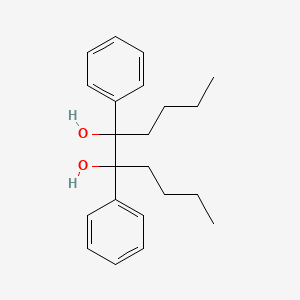
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
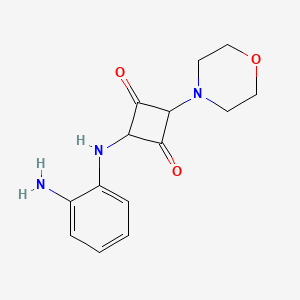
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
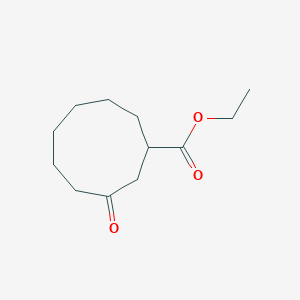

![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
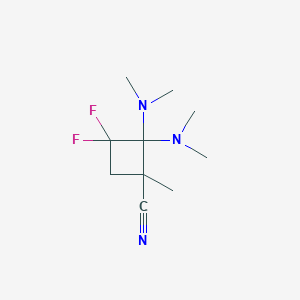
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

